

Early-Phase Clinical Trial Analysis of BMS-962212: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-phase clinical trial results for **BMS-962212**, a novel anticoagulant. The document synthesizes available data on the drug's pharmacokinetics, pharmacodynamics, and safety profile, offering a comprehensive resource for researchers and professionals in the field of drug development.

Executive Summary

BMS-962212 is a direct, reversible, and highly selective small-molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade.[1][2] Early-phase clinical evaluation in healthy subjects, identified under trial number NCT03197779, has demonstrated that BMS-962212 is well-tolerated and exhibits a predictable pharmacokinetic (PK) and pharmacodynamic (PD) profile, supporting its potential as an acute antithrombotic agent.[1][3] The first-in-human study, a randomized, placebo-controlled, double-blind, ascending-dose trial, assessed the safety, PK, and PD of intravenous (IV) infusions of BMS-962212.[1][4] The findings indicate a fast onset of action and rapid elimination, with exposure-dependent effects on coagulation biomarkers.[1]

Mechanism of Action: Targeting the Intrinsic Coagulation Pathway



BMS-962212 exerts its anticoagulant effect by directly inhibiting Factor XIa (FXIa).[1] FXIa is a serine protease that plays a crucial role in the amplification of thrombin generation through the intrinsic pathway of the coagulation cascade.[5] By blocking FXIa, **BMS-962212** effectively dampens this amplification loop, leading to a reduction in thrombus formation.[1][2] This targeted approach is hypothesized to uncouple pathological thrombosis from essential hemostasis, potentially offering a safer anticoagulant therapy with a reduced risk of bleeding compared to broader-acting agents.[1][6]

Figure 1: Mechanism of Action of BMS-962212 in the Coagulation Cascade.

Quantitative Data Summary

The first-in-human study (NCT03197779) was conducted in two parts. Part A involved a single 2-hour intravenous infusion in sequential ascending-dose cohorts. Part B consisted of a 5-day continuous intravenous infusion in ascending-dose cohorts, which included both non-Japanese and Japanese subjects.[1][4]

Pharmacokinetic (PK) Profile

BMS-962212 demonstrated dose-proportional pharmacokinetics.[1] Peak plasma concentrations were typically observed within 1 to 2 hours after the start of the infusion.[7] The drug exhibited a biphasic elimination pattern with a rapid initial phase followed by a slower terminal phase.[1] No significant differences in weight-corrected steady-state concentrations were observed between Japanese and non-Japanese subjects.[1]

Table 1: Pharmacokinetic Parameters of **BMS-962212** (Part A: Single 2-h IV Infusion)

Dose (mg/h)	Cmax (ng/mL)	Tmax (h)	AUCinf (ng·h/mL)	t1/2 (h)
1.5	25.1	2.0	79.5	2.04
4	69.8	2.0	220	2.50
10	194	2.0	643	3.25
25	433	2.0	1670	4.94

Data sourced from Perera V, et al. Br J Clin Pharmacol. 2018.[1]



Table 2: Pharmacokinetic Parameters of **BMS-962212** (Part B: 5-day IV Infusion, Non-Japanese Subjects)

Dose (mg/h)	Cmax,ss (ng/mL)	Tmax,ss (h)	AUCτ (ng·h/mL)	t1/2 (h)
1	11.2	118	251	6.22
3	33.7	118	773	6.78
9	102	118	2350	7.64
20	227	118	5300	8.65

Data sourced from Perera V, et al. Br J Clin Pharmacol. 2018.[1]

Pharmacodynamic (PD) Profile

BMS-962212 demonstrated a rapid and exposure-dependent effect on key coagulation markers.[1] Significant increases in the activated partial thromboplastin time (aPTT) and decreases in Factor XI clotting activity (FXI:C) were observed.[1] The PD effects were consistent between Japanese and non-Japanese subjects.[1]

Table 3: Pharmacodynamic Effects of BMS-962212 (Part B: 5-day IV Infusion at Steady State)

Dose (mg/h)	Maximum Mean aPTT Change from Baseline (%)	Maximum Mean FXI:C Change from Baseline (%)	
1	~20%	~30%	
3	~40%	~55%	
9	~70%	~80%	
20	92%	90%	

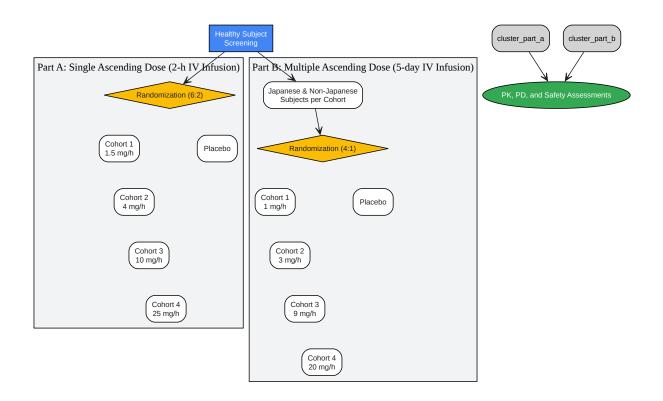
Data and approximations sourced from Perera V, et al. Br J Clin Pharmacol. 2018.[1][6]

Safety and Tolerability



BMS-962212 was well-tolerated in healthy subjects across all tested doses.[1][4] There were no reported signs of bleeding.[1] Adverse events (AEs) were generally mild and included infusion site reactions, nausea, headache, upper respiratory tract infection, flatulence, and ecchymosis.[1]

Experimental Protocols Clinical Study Design





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. First-in-human study to assess the safety, pharmacokinetics and pharmacodynamics of BMS-962212, a direct, reversible, small molecule factor XIa inhibitor in non-Japanese and Japanese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (BMS-962212) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMS-962212 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. First-in-human study to assess the safety, pharmacokinetics and pharmacodynamics of BMS-962212, a direct, reversible, small molecule factor XIa inhibitor in non-Japanese and Japanese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coagulation Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Early-Phase Clinical Trial Analysis of BMS-962212: A
 Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b606278#early-phase-clinical-trial-results-for-bms-962212]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com